molecular formula C28H31N3O2S2 B12162281 (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12162281
M. Wt: 505.7 g/mol
InChI Key: PSOPSSVRUFGDIA-PLRJNAJWSA-N
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Description

The compound (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule It is characterized by a complex structure that includes a thiazolidinone ring, a pyrazole ring, and a hexyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Attachment of the Hexyloxyphenyl Group: The hexyloxyphenyl group can be introduced via a nucleophilic substitution reaction, where a hexyloxyphenyl halide reacts with the pyrazole derivative.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a suitable α-haloketone.

    Final Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the thiazolidinone derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hexyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkoxy halides, nucleophiles.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various alkoxy-substituted derivatives.

Scientific Research Applications

(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its complex structure and potential biological activity.

    Materials Science: Use in the development of new materials with unique properties, such as liquid crystals or organic semiconductors.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is not well understood. it is believed to interact with various molecular targets and pathways, potentially including:

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cell signaling pathways.

Comparison with Similar Compounds

(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Phenyl Derivatives: Compounds with similar phenyl rings but different substituents.

The uniqueness of This compound

Properties

Molecular Formula

C28H31N3O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c1-3-5-6-10-18-33-24-15-13-21(14-16-24)26-22(20-31(29-26)23-11-8-7-9-12-23)19-25-27(32)30(17-4-2)28(34)35-25/h7-9,11-16,19-20H,3-6,10,17-18H2,1-2H3/b25-19-

InChI Key

PSOPSSVRUFGDIA-PLRJNAJWSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4

Origin of Product

United States

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